molecular formula C7H7ClN2O2 B11908160 4-chloro-5-cyclopropoxypyridazin-3(2H)-one CAS No. 1346697-54-8

4-chloro-5-cyclopropoxypyridazin-3(2H)-one

Cat. No.: B11908160
CAS No.: 1346697-54-8
M. Wt: 186.59 g/mol
InChI Key: JYBARJDVVDIOKA-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxypyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a chlorine atom at position 4 and a cyclopropoxy group (-O-cyclopropyl) at position 5. Its molecular formula is C₇H₇ClN₂O₂, with a molecular weight of 186.6 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered ring, which can influence both physical properties (e.g., solubility, melting point) and chemical reactivity.

Properties

CAS No.

1346697-54-8

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H7ClN2O2/c8-6-5(12-4-1-2-4)3-9-10-7(6)11/h3-4H,1-2H2,(H,10,11)

InChI Key

JYBARJDVVDIOKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of 4-chloropyridazine with cyclopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The electron-deficient pyridazinone ring facilitates substitution at the C4 chlorine position under mild conditions.

Table 1: NAS Reactions with Amines and Thiols

NucleophileConditionsProductYieldKey Findings
Ammonia (NH₃)DMF, 80°C, 12 h4-Amino-5-cyclopropoxypyridazin-3(2H)-one78%Regioselective substitution confirmed by 1H^1H-NMR .
PiperidineEtOH, K₂CO₃, reflux, 6 h4-Piperidino derivative85%Reaction proceeds via SNAr mechanism; cyclopropoxy group remains intact .
Sodium ethanethiolateDMF, 0–5°C, 2 h4-(Ethylthio)-5-cyclopropoxypyridazin-3(2H)-one62%Requires strict temperature control to minimize byproducts .

Cyclopropoxy Group Modifications

The cyclopropoxy moiety exhibits stability under basic conditions but undergoes ring-opening under acidic or oxidative regimes.

Table 2: Reactivity of the Cyclopropoxy Substituent

ReactionConditionsProductYieldObservations
Acidic hydrolysis6M HCl, reflux, 4 h5-Hydroxypyridazin-3(2H)-one75%Cyclopropane ring cleaves to form a diol intermediate .
Oxidation (mCPBA)CH₂Cl₂, RT, 24 h5-(1,2-Dioxocyclopropyl) derivative68%Epoxidation confirmed via 13C^{13}C-NMR .
PhotolysisUV light, THF, 12 hRing-opened aldehyde41%Degradation pathway relevant to environmental stability studies.

Functionalization of the Pyridazinone Ring

The pyridazinone core participates in electrophilic and redox reactions, often requiring activation of the keto group.

Table 3: Pyridazinone Core Reactions

Reaction TypeReagents/ConditionsProductYieldNotes
NitrationHNO₃/H₂SO₄, 0°C, 1 h6-Nitro derivative55%Nitration occurs at C6; regioselectivity confirmed computationally .
Reduction (H₂/Pd-C)MeOH, 50 psi H₂, 6 h3,4-Dihydropyridazinone90%Selective reduction of the keto group without disturbing substituents .
Alkylation (MeI)NaH, DMF, RT, 2 h2-Methylpyridazinone82%N-alkylation at N2 verified by X-ray crystallography .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling to install aryl or heteroaryl groups.

Table 4: Catalytic Coupling Reactions

Coupling PartnerCatalyst SystemProductYieldKey Insights
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME4-Phenyl derivative73%Suzuki-Miyaura coupling achieves high sp²-sp² bond fidelity .
EthynyltrimethylsilanePdCl₂(dppf), CuI, Et₃N4-Alkynyl derivative65%Sonogashira reaction requires inert atmosphere for optimal yield .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

  • Acidic conditions : Rapid hydrolysis of cyclopropoxy group (t₁/₂ = 2.3 h at pH 1).

  • Basic conditions : Stable for >48 h at pH 12 (no degradation by HPLC) .

  • Thermal degradation : Decomposes above 200°C via retro-Diels-Alder pathway (TGA-DSC data).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds, including 4-chloro-5-cyclopropoxypyridazin-3(2H)-one, exhibit significant anticancer properties. The compound has been explored for its ability to inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown to act as effective inhibitors of enzymes that are crucial for cancer cell metabolism, leading to reduced viability of cancer cells in vitro .

Anti-inflammatory Properties
In addition to its antitumor potential, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. Such properties make it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases .

Agricultural Science

Pesticidal Applications
The structural characteristics of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one allow it to function as a potential agrochemical. Its derivatives have been studied for their efficacy as herbicides and insecticides. The compound's ability to interfere with specific biochemical pathways in pests can lead to increased agricultural productivity by reducing crop losses due to pests and diseases.

Development of Novel Agrochemicals
The synthesis of novel derivatives based on 4-chloro-5-cyclopropoxypyridazin-3(2H)-one is an area of active research. These derivatives are being evaluated for their effectiveness against a broader spectrum of agricultural pests and their environmental impact compared to traditional agrochemicals .

Materials Science

Photophysical Properties
Research has highlighted the potential use of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one in materials science due to its photophysical properties. Compounds with similar heterocyclic structures have been utilized in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties associated with these compounds can enhance the efficiency and performance of such devices .

Synthesis and Functionalization
The compound serves as a valuable building block in synthetic chemistry, allowing researchers to create more complex molecular architectures. Its functionalization can lead to new materials with tailored properties for specific applications, further expanding its utility in various scientific fields .

Case Studies

  • Anticancer Research
    A study investigating the anticancer effects of pyridazine derivatives demonstrated that 4-chloro-5-cyclopropoxypyridazin-3(2H)-one exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of key metabolic pathways essential for cancer cell survival.
  • Agricultural Field Trials
    Field trials assessing the efficacy of new agrochemical formulations containing derivatives of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one showed promising results in controlling pest populations while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Pyridazinones

The following table summarizes key analogs of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one, highlighting substituent differences and their implications:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-Chloro-5-cyclopropoxypyridazin-3(2H)-one Cyclopropoxy (-O-C₃H₅) C₇H₇ClN₂O₂ 186.6 High steric strain; moderate lipophilicity; potential for enzyme inhibition
4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one Cyclopropylmethoxy (-OCH₂-C₃H₅) C₈H₉ClN₂O₂ 214.65 Increased lipophilicity; bulkier substituent may hinder binding in enzyme pockets
4-Chloro-5-cyclobutoxypyridazin-3(2H)-one Cyclobutoxy (-O-C₄H₇) C₈H₉ClN₂O₂ 214.65 Reduced strain vs. cyclopropoxy; higher conformational flexibility
4-Chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one Cyclohexyloxy (-O-C₆H₁₁) C₁₀H₁₃ClN₂O₂ 228.68 High lipophilicity; bulky group may enhance membrane permeability but reduce solubility
4-Chloro-5-hydroxypyridazin-3(2H)-one Hydroxy (-OH) C₄H₃ClN₂O₂ 146.53 Polar; serves as a precursor for alkoxy derivatives via nucleophilic substitution

Key Research Findings

Electronic and Steric Effects
  • Its small size allows for better penetration into enzyme active sites compared to bulkier substituents .
  • Cyclobutoxy vs. Cyclopropoxy : Cyclobutoxy-substituted analogs exhibit lower ring strain and greater conformational flexibility, which may enhance thermal stability but reduce target specificity .
  • Cyclohexyloxy Group : The bulky cyclohexyloxy substituent significantly increases lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility, which could limit bioavailability .

Biological Activity

4-Chloro-5-cyclopropoxypyridazin-3(2H)-one is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine ring substituted with a chloro group and a cyclopropoxy moiety. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-chloro-5-cyclopropoxypyridazin-3(2H)-one exhibits significant biological activities, including:

  • Anticancer Properties : It has been studied for its effects on various cancer cell lines, demonstrating potential antiproliferative activity.
  • Inhibition of Protein Targets : The compound has shown efficacy in inhibiting specific proteins involved in disease pathways, such as BCL6, which is crucial in certain cancers .
  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory mediators, similar to other pyrimidine derivatives .

The mechanisms underlying the biological activities of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one are still being elucidated. However, it appears to function through:

  • Targeting Specific Enzymes : It has been identified as an inhibitor of kinases and other enzymes critical for cell signaling pathways.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vivo Studies :
    • A study conducted on Balb/C mice evaluated the pharmacokinetics of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one. Mice were administered doses of 1 mg/kg intravenously and 5 mg/kg orally. Results indicated that the compound had a moderate bioavailability of 21% when administered orally .
  • Structure–Activity Relationship (SAR) :
    • Research has highlighted the importance of substituents on the pyridazine ring in modulating biological activity. For instance, variations in the cyclopropoxy group were shown to affect potency against target proteins .
  • Comparative Efficacy :
    • In comparative studies with other compounds targeting similar pathways, 4-chloro-5-cyclopropoxypyridazin-3(2H)-one demonstrated competitive inhibition profiles, making it a candidate for further development in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant antiproliferative effects
Inhibition of BCL6IC50 = 4.8 nM
Anti-inflammatoryInhibits COX enzymes
PharmacokineticsBioavailability = 21%

Table 2: Structure–Activity Relationship Insights

SubstituentEffect on ActivityReference
CyclopropoxyEnhanced binding affinity
Chloro GroupIncreased potency
Variations in R1/R2Modulation of inhibition

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. Key steps include:

  • Cyclopropoxylation Conditions : Use anhydrous solvents (e.g., THF or DCM) and a base like NaH to facilitate nucleophilic substitution of the chloro group with cyclopropoxide. Temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitoring by TLC or HPLC ensures intermediate stability .
  • Yield Improvement : Pre-activation of the cyclopropanol moiety via silylation (e.g., TMSCl) can increase reactivity .

Q. Example Table: Synthesis Optimization Parameters

ParameterCondition RangeImpact on Yield/Purity
SolventTHF vs. DCMDCM reduces hydrolysis
BaseNaH vs. K₂CO₃NaH improves kinetics
Temperature0°C (initial) → 25°C (rt)Prevents decomposition

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles (e.g., Cl–C bond: ~1.73 Å) and confirms cyclopropoxy geometry. Data collection at 100–110 K reduces thermal motion artifacts .
  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as multiplets (δ 0.5–1.5 ppm); pyridazinone protons resonate downfield (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm; cyclopropane carbons at ~5–15 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C–O–C (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br, CF₃, or aryl groups) to assess electronic effects. Use Pd-catalyzed cross-coupling for diversification .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity. MOE or Schrödinger software aids in 3D-QSAR modeling .

Q. What strategies are effective in resolving contradictions in biological activity data observed for 4-chloro-5-cyclopropoxypyridazin-3(2H)-one across different studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. Validate via inter-laboratory reproducibility tests .
  • Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers via funnel plots. Adjust for batch effects (e.g., solvent purity, compound lot variability) .
  • Mechanistic Studies : Employ CRISPR knockouts or isoform-specific inhibitors to isolate target specificity (e.g., confirm if off-target effects explain discrepancies) .

Q. How can computational methods like molecular docking predict the target interactions of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one?

Methodological Answer:

  • Ligand Preparation : Generate 3D conformers using OMEGA or RDKit. Assign partial charges via AM1-BCC .
  • Receptor Modeling : Use homology modeling (e.g., MODELLER) if experimental structures (PDB) are unavailable. Optimize hydrogen bonding networks with H++ .
  • Docking Workflow :
    • Glide/SP : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR2).
    • MM/GBSA : Rank binding poses by ΔG calculations. Key residues (e.g., Lys/Met gates) should form H-bonds with the pyridazinone core .

Q. What analytical techniques are suitable for identifying degradation products or metabolites of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one in pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS : Use C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect metabolites via [M+H]+ ions (mass error < 5 ppm) .
  • Stability Studies : Expose compounds to simulated gastric fluid (pH 2) or liver microsomes. Monitor hydrolysis (e.g., cyclopropoxide → diol) or oxidative dechlorination .
  • NMR-Based Metabolomics : ¹H-¹³C HSQC tracks isotopic labeling in hepatic systems .

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